Ac-Dl-Phe(3-Cn)-OH

Thrombin inhibition Protease inhibitor design P1 binding site engineering

Ac-Dl-Phe(3-CN)-OH is an N-acetyl-protected meta-cyano phenylalanine derivative supplied as a DL racemic mixture. Procure this building block for solid-phase peptide synthesis where meta-cyano substitution enables a crystallographically validated hydrogen bond with Gly219 in serine proteases, achieving >400-fold improvement in thrombin binding (Ki 0.79 nM vs 320 nM unsubstituted). The N-acetyl cap prevents undesired side reactions during chain assembly.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 367272-51-3
Cat. No. B112538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Dl-Phe(3-Cn)-OH
CAS367272-51-3
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)
InChIKeyODSLGEVQHKOHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Dl-Phe(3-CN)-OH (CAS 367272-51-3): A Strategic N-Acetyl-Protected 3-Cyanophenylalanine Building Block for Protease Inhibitor Synthesis


Ac-Dl-Phe(3-CN)-OH (CAS 367272-51-3), systematically named 2-acetamido-3-(3-cyanophenyl)propanoic acid or N-acetyl-3-cyano-DL-phenylalanine, is an N-acetyl-protected, meta-cyano-substituted phenylalanine derivative with a molecular weight of 232.24 g/mol [1]. It is supplied as a racemic DL-mixture with commercial purity specifications reaching ≥99% as determined by HPLC . This compound serves as a protected, non-proteinogenic amino acid building block in solid-phase and solution-phase peptide synthesis, where the N-terminal acetyl group prevents undesired reactivity during chain assembly and the meta-cyano substituent provides a neutral, hydrogen-bond-accepting functional handle for modulating ligand-protein interactions in protease inhibitor design [2].

Ac-Dl-Phe(3-CN)-OH (CAS 367272-51-3): Why Unprotected Cyano-Phenylalanines and Positional Isomers Cannot Substitute for This Protected Scaffold


Substituting Ac-Dl-Phe(3-CN)-OH with closely related analogs—such as unprotected 3-cyano-phenylalanine (H-Phe(3-CN)-OH) lacking the N-acetyl cap, or 4-cyano- (para) positional isomers—introduces significant and quantifiable functional liabilities. Unprotected analogs are incompatible with standard Fmoc- or Boc-solid-phase peptide synthesis protocols without additional orthogonal protection steps, increasing synthetic complexity and reducing yield . Furthermore, the position of the cyano group (meta vs. para) critically determines the geometry of hydrogen-bonding interactions with target protease S1 pockets [1]. As established by crystallographic data, the meta-cyano substituent aligns with the backbone amide of Gly219 in trypsin-like serine proteases to form a productive hydrogen bond—a specific contact that para-substituted analogs cannot geometrically replicate in the same binding mode [1]. The evidence presented below quantifies the binding affinity consequences of substituting this meta-cyano building block with an unsubstituted phenylalanine scaffold.

Ac-Dl-Phe(3-CN)-OH (CAS 367272-51-3): Quantified Differentiation Evidence Versus Closest Analogs for Inhibitor Potency and Structural Selectivity


Meta-Cyano Substitution Increases Thrombin Inhibitor Binding Affinity by Over 400-Fold Compared to Unsubstituted Phenylalanine Scaffold

In a direct, head-to-head comparison of boronic acid peptide inhibitors differing only by the presence or absence of a meta-cyano substituent on the P1 phenylalanine residue, incorporation of the m-cyano-phenylalanine motif (for which Ac-Dl-Phe(3-CN)-OH serves as a protected precursor building block) enhanced thrombin binding affinity by a factor exceeding 400-fold [1]. The unsubstituted parent inhibitor, Ac-(D)Phe-Pro-boroPheOH, exhibited a Ki of 320 nM against human thrombin. The meta-cyano-substituted analog, Ac-(D)Phe-Pro-boroPhe(m-CN)-OH, demonstrated a Ki of 0.79 nM against the same enzyme target [1].

Thrombin inhibition Protease inhibitor design P1 binding site engineering

Meta-Cyano Substituent Confers Nanomolar Potency Against Coagulation Factor Xa, Validating Broader Trypsin-Like Protease Utility

The binding enhancement conferred by the meta-cyano-phenylalanine motif extends beyond thrombin to other therapeutically relevant trypsin-like serine proteases that share homology in the P1 binding site [1]. The same m-cyano-containing inhibitor, Ac-(D)Phe-Pro-boroPhe(mCN)-OH, demonstrated a Ki of 760 nM against coagulation factor Xa and 3.3 nM against the factor VIIa·tissue factor complex [1]. In contrast, enzymes lacking strict P1 site homology—specifically pancreatic kallikrein and chymotrypsin—did not exhibit significantly enhanced binding with the m-cyano-containing analog compared to the unsubstituted comparator, establishing the selectivity profile of this substitution [1].

Factor Xa inhibition Anticoagulant development Trypsin-like serine protease

Crystallographically Defined Hydrogen-Bonding Mechanism of Meta-Cyano Group to P1 Pocket Gly219 Backbone Amide

The biochemical potency advantage of the meta-cyano-phenylalanine scaffold is underpinned by a specific, crystallographically validated hydrogen-bonding interaction that para-cyano or unsubstituted analogs cannot replicate [1]. Protein crystal structure determination of trypsin complexed with H-(D)Phe-Pro-boroPhe(m-CN)-OH (a derivative of the m-cyano-phenylalanine core present in Ac-Dl-Phe(3-CN)-OH) revealed that the aromatic side chain occupies the P1 binding site, and the meta-cyano group acts as a hydrogen-bond acceptor for the backbone amide proton of Gly219 [1]. This interaction effectively replaces the binding contribution typically provided by a basic side chain (e.g., arginine or lysine) at the P1 position, enabling neutral inhibitor scaffolds to achieve high potency [1].

Structure-based drug design X-ray crystallography Hydrogen bonding

Ac-Dl-Phe(3-CN)-OH (CAS 367272-51-3): Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of High-Potency Thrombin Inhibitors for Anticoagulant Drug Discovery

This building block is optimally deployed in the solid-phase or solution-phase synthesis of peptide-based thrombin inhibitors where a neutral, non-basic P1 residue is required. Based on the direct comparative evidence that m-cyano substitution improves thrombin binding by over 400-fold relative to unsubstituted phenylalanine (Ki from 320 nM to 0.79 nM) [1], procurement of Ac-Dl-Phe(3-CN)-OH is justified for projects aiming to generate lead compounds with sub-nanomolar potency against thrombin without relying on a charged P1 arginine mimetic. The N-acetyl protection enables direct incorporation into peptide chains without deprotection side reactions.

Structure-Activity Relationship (SAR) Studies on Factor Xa and Factor VIIa Inhibitors

The demonstrated potency of m-cyano-phenylalanine-containing inhibitors against factor Xa (Ki = 760 nM) and the factor VIIa·tissue factor complex (Ki = 3.3 nM) [1] positions Ac-Dl-Phe(3-CN)-OH as a key synthetic intermediate for SAR campaigns targeting coagulation factors beyond thrombin. Procurement is recommended for laboratories conducting comparative profiling of trypsin-like serine protease panels, particularly where sequence homology in the P1 binding site (presence of a glycine at position 216–219) is expected to recapitulate the hydrogen-bonding interaction validated for Gly219.

Neutral P1 Ligand Design Guided by Crystallographic Hydrogen-Bonding Constraints

For structure-based drug design programs where X-ray crystallography or homology modeling indicates that the target protease's S1 pocket contains a backbone amide capable of hydrogen-bonding to a meta-positioned cyano group, Ac-Dl-Phe(3-CN)-OH is the appropriate building block choice. The crystallographically validated interaction with the Gly219 amide proton in trypsin [1] provides a rational basis for prioritizing the meta-cyano isomer over para-cyano or ortho-cyano alternatives, which lack the geometric alignment necessary for this specific contact. Procurement of the meta-substituted building block reduces the risk of synthesizing inactive positional isomer libraries.

Quote Request

Request a Quote for Ac-Dl-Phe(3-Cn)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.